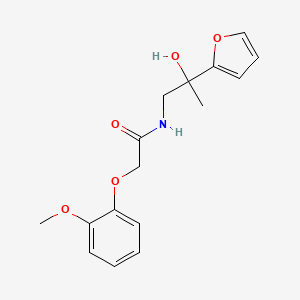
5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acid, also known as Boc-L-Val-4-OPip, is a chemical compound used in scientific research. It is a derivative of the amino acid valine and is commonly used in the synthesis of peptides and proteins. Boc-L-Val-4-OPip has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip is not fully understood. However, it is known to act as a protecting group for the amino acid valine during peptide synthesis. 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip can also interact with certain enzymes and receptors in the body, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip has been shown to have a variety of biochemical and physiological effects. It can help improve the stability and bioavailability of certain drugs, making them more effective. 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip in lab experiments is its ability to serve as a protecting group for the amino acid valine during peptide synthesis. This can help improve the yield and purity of the synthesized peptides. However, 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip can also have certain limitations, such as its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip. One area of interest is its potential use in drug development, as it can help improve the bioavailability and stability of certain drugs. 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip may also have potential therapeutic applications in the treatment of diseases such as inflammation, cancer, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action and potential applications of 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip.
Synthesemethoden
5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. One common method involves reacting Boc-L-Val-OH with 4-piperidone to form 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip. The resulting compound can then be purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip has been used in a variety of scientific research applications. It is commonly used in the synthesis of peptides and proteins, as it can serve as a protecting group for the amino acid valine. 5-(1-Benzyloxycarbonyl-4-piperidyl)valeric acidOPip has also been studied for its potential use in drug development, as it can help improve the bioavailability and stability of certain drugs.
Eigenschaften
IUPAC Name |
5-(1-phenylmethoxycarbonylpiperidin-4-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c20-17(21)9-5-4-6-15-10-12-19(13-11-15)18(22)23-14-16-7-2-1-3-8-16/h1-3,7-8,15H,4-6,9-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPZKMNAKOUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2656230.png)

![2-[4,4-Difluoro-1-(4-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2656235.png)
![N-Methyl-N-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2656236.png)
![(3-(4-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2656238.png)

![4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2656241.png)

![5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656244.png)


